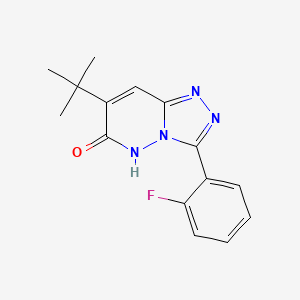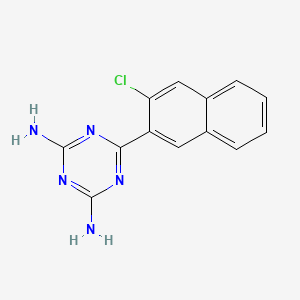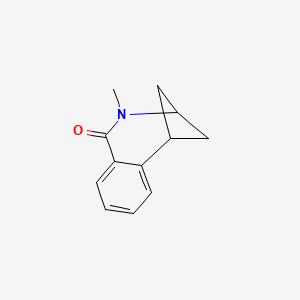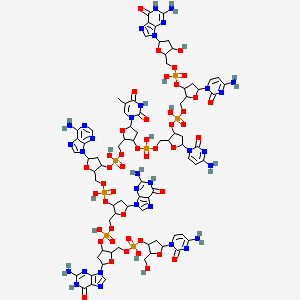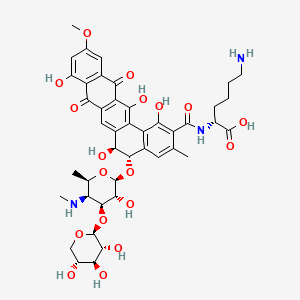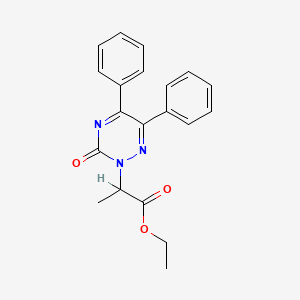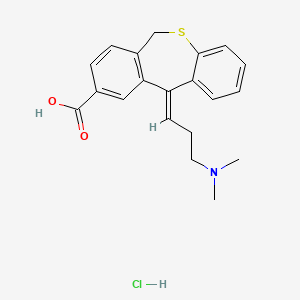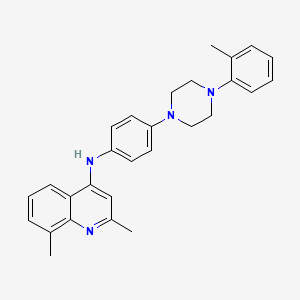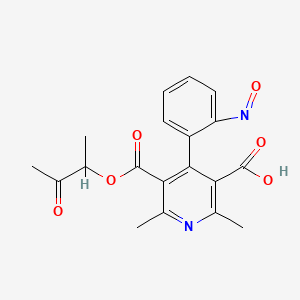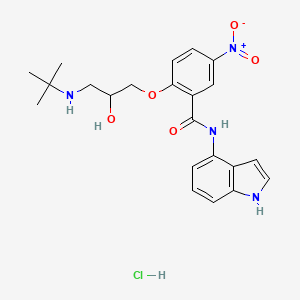
Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including an indole ring, a nitro group, and a tertiary butylamino group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the nitro group through nitration reactions. Subsequent steps include the formation of the benzamide linkage and the attachment of the tertiary butylamino group via nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and the use of advanced catalysts can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are essential to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions may vary depending on the desired transformation, with parameters like temperature, solvent, and reaction time being carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving indole derivatives.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
作用机制
The mechanism of action of Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. For example, the indole ring may interact with aromatic residues in proteins, while the nitro group can participate in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds include other benzamide derivatives with varying functional groups, such as:
- Benzamide, 2-(3-(dimethylamino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-
- Benzamide, 2-(3-(methylamino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-
- Benzamide, 2-(3-(ethylamino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-
Uniqueness
The uniqueness of Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tertiary butylamino group, in particular, may enhance its stability and solubility compared to similar compounds, making it a valuable candidate for various applications.
属性
CAS 编号 |
129323-37-1 |
|---|---|
分子式 |
C22H27ClN4O5 |
分子量 |
462.9 g/mol |
IUPAC 名称 |
2-[3-(tert-butylamino)-2-hydroxypropoxy]-N-(1H-indol-4-yl)-5-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C22H26N4O5.ClH/c1-22(2,3)24-12-15(27)13-31-20-8-7-14(26(29)30)11-17(20)21(28)25-19-6-4-5-18-16(19)9-10-23-18;/h4-11,15,23-24,27H,12-13H2,1-3H3,(H,25,28);1H |
InChI 键 |
SPKHFVRMIRZJOL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NCC(COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC3=C2C=CN3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



